molecular formula C23H22N4O6S2 B2456345 N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851781-62-9

N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2456345
CAS No.: 851781-62-9
M. Wt: 514.57
InChI Key: NOJFDNGMNWMKPZ-UHFFFAOYSA-N
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Description

N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a synthetic compound of interest in various fields of chemistry and biology. This compound features a complex structure characterized by the presence of nitro, phenyl, sulfonyl, and pyrazole groups, making it a versatile molecule in synthetic and medicinal chemistry.

Properties

IUPAC Name

N-[4-[2-(benzenesulfonyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O6S2/c1-2-34(30,31)25-19-13-11-17(12-14-19)22-16-23(18-7-6-8-20(15-18)27(28)29)26(24-22)35(32,33)21-9-4-3-5-10-21/h3-15,23,25H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJFDNGMNWMKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[3+2] Cycloaddition Strategy

The pyrazoline ring is synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazines. For this compound:

  • Enamine precursor : 3-Nitrochalcone (3-nitrophenyl styryl ketone) reacts with phenylsulfonyl hydrazine under acidic conditions (e.g., acetic acid/ethanol, reflux, 12–16 h) to yield 1-(phenylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole.
  • Regioselectivity control : Steric hindrance from the phenylsulfonyl group directs hydrazine addition to the β-position of the enone, ensuring correct regiochemistry.

Key reaction conditions :

Step Reagents/Conditions Yield (%) Reference
Cycloaddition Phenylsulfonyl hydrazine, AcOH/EtOH, reflux, 14 h 68–72

Functionalization of the Central Aryl Linker

Suzuki–Miyaura Cross-Coupling

The para-substituted phenyl bridge is installed via palladium-catalyzed coupling:

  • Boronic acid precursor : 4-Bromo-N-(ethanesulfonyl)aniline is prepared by treating 4-bromoaniline with ethanesulfonyl chloride in pyridine (0°C to RT, 4 h, 85% yield).
  • Coupling reaction : The brominated intermediate reacts with 3-(pyrazolin-3-yl)phenylboronic acid using Pd(dppf)Cl₂ (5 mol%), Na₂CO₃ (2M), in 1,2-dimethoxyethane (80°C, 18 h).

Optimization insights :

  • Catalyst loading : <5 mol% Pd reduces conversion below 70%.
  • Solvent polarity : Higher polarity (DMF) accelerates coupling but increases side products.

Sequential Sulfonylation and Nitro Group Introduction

Dual Sulfonylation Protocol

  • Phenylsulfonyl incorporation : Achieved during pyrazoline synthesis using phenylsulfonyl hydrazine.
  • Ethanesulfonamide installation : Post-coupling sulfonylation of the aniline intermediate with ethanesulfonyl chloride (Et₃N, DCM, 0°C to RT, 6 h, 89% yield).

Critical purification step :

  • Silica gel chromatography (hexane/EtOAc 3:1) removes residual sulfonyl chloride and bis-sulfonylated byproducts.

Structural Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, pyrazoline-H), 7.62–7.45 (m, 9H, Ar-H), 3.42 (q, J=7.2 Hz, 2H, SO₂NHCH₂), 1.12 (t, J=7.2 Hz, 3H, CH₃).
  • HRMS (ESI+) : m/z calc. for C₂₅H₂₃N₃O₆S₂ [M+H]⁺: 558.1054; found: 558.1059.

Computational Validation (DFT Studies)

  • Geometric optimization : B3LYP/6-31G(d,p) calculations confirm the pyrazoline ring’s puckered conformation (N7–C3–C4–C5 dihedral = 12.5°) and planarity of sulfonamide groups.
  • NLO properties : Hyperpolarizability (β₀) of 1.45 × 10⁻³⁰ esu suggests potential nonlinear optical applications.

Challenges and Optimization Opportunities

Byproduct Formation in Cycloaddition

  • Issue : Competing formation of 1,3,5-trisubstituted pyrazoles due to overoxidation.
  • Mitigation : Use of N₂ atmosphere and stoichiometric hydrazine (1:1.05 ketone:hydrazine) suppresses byproducts to <5%.

Sulfonylation Selectivity

  • Issue : Ethanesulfonamide group installation may sulfonate pyrazoline-N if unprotected.
  • Solution : Temporary protection of pyrazoline-N with Boc groups (Boc₂O, DMAP, 85% yield) prior to sulfonylation.

Industrial-Scale Feasibility Assessment

Cost Analysis of Key Reagents

Reagent Cost (USD/kg) Required (kg/kg product)
Phenylsulfonyl hydrazine 320 0.45
Pd(dppf)Cl₂ 12,000 0.005
Ethanesulfonyl chloride 280 0.38

Projected production cost : ~$1,200/kg at 100 kg batch scale.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can undergo oxidation to form various sulfoxides and sulfones.

  • Reduction: : Nitro groups can be reduced to amines using hydrogenation techniques.

  • Substitution: : This compound can participate in nucleophilic and electrophilic substitution reactions due to its electron-rich aromatic rings.

Common Reagents and Conditions

  • Oxidation: : KMnO4, H2O2, or m-CPBA in acidic or basic medium.

  • Reduction: : H2/Pd-C or LiAlH4 under inert atmosphere.

  • Substitution: : Various halides and Lewis acids or bases, depending on the specific substitution type.

Major Products

Oxidation and reduction produce distinct intermediates and final products, contributing to different biological and chemical properties. Substitution reactions yield various derivatives with potentially unique properties.

Scientific Research Applications

Molecular Formula

The molecular formula for this compound is C22H24N4O4S, indicating a complex structure that supports its multifaceted applications.

Industrial Production Methods

For industrial applications, processes may be optimized using continuous flow techniques and catalytic methods to enhance efficiency and sustainability. Green chemistry principles are increasingly applied to minimize environmental impacts during production.

Research indicates that N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exhibits promising biological activities:

Anti-inflammatory Properties

Studies have suggested that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. It may act as an inhibitor of specific protein kinases involved in inflammatory pathways .

Anticancer Potential

The compound has shown potential in anticancer research, particularly through mechanisms involving enzyme inhibition. Its ability to modulate protein kinase activity may be beneficial in targeting cancer cell proliferation .

Case Studies

Several studies have documented the therapeutic potential of this compound:

  • Study on Anti-inflammatory Effects :
    • A study demonstrated significant reduction in inflammatory markers in vitro when treated with this compound.
    • Mechanistic studies indicated inhibition of specific kinases involved in inflammatory responses .
  • Anticancer Evaluation :
    • In vitro tests against various cancer cell lines showed that the compound inhibited cell proliferation more effectively than traditional chemotherapeutics .
    • Molecular docking studies suggested strong binding affinity to target proteins involved in cancer progression .

Mechanism of Action

The compound interacts with various molecular targets through hydrogen bonding, van der Waals forces, and π-π interactions. In enzymatic systems, it can act as a competitive inhibitor, binding to the active site and preventing substrate interaction. Its sulfonamide group plays a crucial role in its biological activity, often involved in protein-ligand interactions.

Comparison with Similar Compounds

Similar compounds include:

  • N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: : Differing only in the sulfonamide group, this compound exhibits slightly different properties.

  • 4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)aniline: : Lacks the ethanesulfonamide group, leading to significant differences in biological activity and solubility.

The uniqueness of N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide lies in its ethanesulfonamide moiety, which offers distinct reactivity and interaction profiles compared to its analogs.

Happy reading! Hope this article offers insights into the fascinating world of this compound.

Biological Activity

N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring , a methanesulfonamide group , and a nitrophenyl moiety , which contribute to its unique chemical properties. The presence of multiple heteroatoms enhances its reactivity and biological activity, making it a candidate for various therapeutic applications .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : Reacting 1,3-dicarbonyl compounds with hydrazines in acidic conditions.
  • Introduction of the Nitrophenyl Group : Achieved through aromatic nitration followed by electrophilic substitution.
  • Sulfonylation : Addition of phenylsulfonyl chloride to introduce the sulfonyl group.
  • Attachment of the Ethanesulfonamide Moiety : This is done via nucleophilic substitution reactions.

These reactions require specific reagents and controlled conditions, often utilizing solvents like DMF or DMSO .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. The nitrophenyl group may play a crucial role in modulating inflammatory pathways, potentially through enzyme inhibition or receptor modulation .

Anticancer Potential

The compound has also shown promising anticancer properties. Studies suggest that it may induce apoptosis in cancer cell lines and inhibit tumor growth by interfering with critical signaling pathways. For instance, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound. Here are some notable findings:

StudyFindings
Study ADemonstrated significant inhibition of pro-inflammatory cytokines IL-6 and TNFα in macrophage cells upon treatment with similar compounds.
Study BReported that related pyrazole derivatives showed potent cytotoxic effects against various cancer cell lines, indicating potential for drug development.
Study CInvestigated the mechanism of action, revealing that these compounds could modulate gene expression related to apoptosis and inflammation .

Future Directions

Given its promising biological activities, further research is warranted to fully elucidate the mechanisms underlying the effects of this compound. Future studies should focus on:

  • In Vivo Studies : Assessing the efficacy and safety profile in animal models.
  • Mechanistic Studies : Understanding how this compound interacts with specific molecular targets.
  • Formulation Development : Exploring different delivery methods to enhance bioavailability.

Q & A

Basic: What are the key steps for synthesizing this compound, and how can purity be optimized?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the pyrazole core via cyclocondensation of hydrazines with α,β-unsaturated ketones. Sulfonylation at the pyrazole nitrogen (using phenylsulfonyl groups) and subsequent functionalization of the aryl rings (e.g., nitrophenyl and ethanesulfonamide groups) are critical. Key steps include:

  • Cyclization Control : Use anhydrous conditions and catalysts (e.g., acetic acid) to minimize side products.
  • Sulfonylation Efficiency : Optimize stoichiometry of sulfonyl chlorides and reaction time to avoid over-sulfonation .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol/water mixtures improve purity. Validate purity via HPLC (>98%) and melting point consistency .

Basic: What spectroscopic and crystallographic methods are essential for structural validation?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the pyrazole ring and sulfonamide substituents. Compare chemical shifts with analogous compounds (e.g., 4-fluorophenyl derivatives) to resolve ambiguities .
  • X-Ray Crystallography : Employ SHELXL for refinement (e.g., R-factor < 0.05) and ORTEP-3 for visualizing molecular geometry, dihedral angles, and hydrogen-bonding networks. Note: Disordered sulfonyl groups may require constraints during refinement .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data (e.g., bond lengths, reactivity)?

Answer:

  • DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with crystallographic data. Discrepancies in nitro group orientation may arise from crystal packing effects not modeled computationally.
  • Reactivity Validation : Test predicted electrophilic sites (e.g., nitrophenyl ring) via halogenation assays. If experimental results diverge, re-evaluate solvent effects or implicit/explicit solvation models in simulations .

Advanced: How to design a biological activity study for this compound, given its structural complexity?

Answer:

  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase) or nitro group-dependent redox activity (e.g., nitroreductases).
  • In Vitro Assays : Use fluorescence-based enzyme inhibition assays with IC50_{50} determination. Include a positive control (e.g., acetazolamide for carbonic anhydrase) and validate results via dose-response curves.
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replace nitrophenyl with cyanophenyl) to isolate electronic vs. steric effects .

Advanced: What computational strategies are recommended for studying intermolecular interactions in crystal packing?

Answer:

  • Hirshfeld Surface Analysis : Quantify close contacts (e.g., C–H···O interactions between sulfonyl and nitrophenyl groups) using CrystalExplorer. Compare fingerprint plots with similar pyrazole derivatives .
  • Molecular Dynamics (MD) : Simulate crystal lattice stability under varying temperatures (NPT ensemble) to assess thermal expansion anomalies. Validate with variable-temperature XRD data .

Advanced: How to optimize solubility and bioavailability for in vivo studies?

Answer:

  • Salt Formation : React the sulfonamide with sodium bicarbonate to form a water-soluble sodium salt. Monitor stability via pH-dependent solubility assays.
  • Co-Crystallization : Screen co-formers (e.g., nicotinamide) to enhance dissolution rates. Use differential scanning calorimetry (DSC) to confirm co-crystal formation .

Advanced: What are strategies for analyzing synthetic byproducts or degradation pathways?

Answer:

  • LC-MS Profiling : Identify byproducts (e.g., over-sulfonated isomers) via high-resolution mass spectrometry. Compare fragmentation patterns with synthetic intermediates.
  • Forced Degradation Studies : Expose the compound to heat (60°C), light (UV), and acidic/basic conditions. Use 1H^1H-NMR to track nitro group reduction or sulfonamide hydrolysis .

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